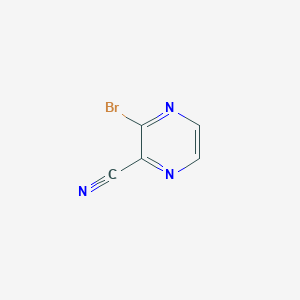

3-Bromopyrazine-2-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromopyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrN3/c6-5-4(3-7)8-1-2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPIQNUAYLKBHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250022-24-2 | |

| Record name | 3-bromopyrazine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the chemical properties of 3-Bromopyrazine-2-carbonitrile

An In-Depth Technical Guide to the Chemical Properties of 3-Bromopyrazine-2-carbonitrile

This guide offers a comprehensive exploration of this compound, a heterocyclic building block of significant interest to researchers and professionals in drug discovery and fine chemical synthesis. We will move beyond a simple recitation of facts to provide a deeper understanding of its reactivity, handling, and application, grounded in established chemical principles and field-proven insights.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 1250022-24-2) is a bifunctional aromatic compound. Its structure is characterized by a pyrazine ring, which is an intrinsically electron-deficient diazine system. This electron deficiency is further intensified by the presence of two powerful electron-withdrawing groups: a bromo substituent at the 3-position and a nitrile (cyano) group at the 2-position. This electronic arrangement is the primary determinant of the molecule's chemical behavior, rendering it a versatile intermediate for constructing complex molecular architectures.

The core physicochemical properties are summarized below. This data is critical for designing reaction conditions, selecting appropriate solvents, and ensuring safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂BrN₃ | [1][2] |

| Molecular Weight | 183.99 g/mol | [2][3] |

| CAS Number | 1250022-24-2 | [1][2] |

| Appearance | Light yellow solid | - |

| pKa | 2.8 (acidic) | [1][4] |

| Predicted XlogP | 1.4 | [5] |

| Purity | Typically ≥98% | [2][6] |

Note: Experimental melting and boiling points are not widely reported in the literature. For context, the isomeric compound 3-Bromopyridine-2-carbonitrile has a melting point of 93-98 °C.[7]

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The pyrazine ring contains two protons. Due to the asymmetry and the strong anisotropic and electronic effects of the bromo and cyano groups, they will appear as distinct signals.

-

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

The two protons on the pyrazine ring are expected to appear as doublets in the downfield aromatic region (typically δ 8.5-9.0 ppm). One vendor source notes a chemical shift at 8.5 ppm.[1][4] The coupling constant between them (⁴JH-H) would be small, on the order of 1-3 Hz.

-

δ ~8.7 ppm (d, 1H)

-

δ ~8.6 ppm (d, 1H)

-

-

¹³C NMR (Predicted, CDCl₃, 101 MHz):

-

The spectrum will show five distinct signals. The carbon atoms attached to the nitrogen, bromine, and cyano groups will be significantly influenced. The nitrile carbon typically appears around 115-120 ppm. The carbon bearing the bromine (C-Br) will be shifted downfield relative to a C-H carbon.

-

C-CN: ~115 ppm

-

C-Br: ~130-140 ppm

-

CH carbons: ~145-155 ppm

-

Quaternary C: ~148-158 ppm

-

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and isotopic distribution.

-

Electron Impact (EI-MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

M⁺ peak: m/z ~183

-

(M+2)⁺ peak: m/z ~185

-

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, confirming the elemental composition. For C₅H₂BrN₃, the calculated exact mass is approximately 182.9432 Da.[5]

Infrared (IR) Spectroscopy

IR spectroscopy helps confirm the presence of key functional groups.

-

Nitrile (C≡N) stretch: A sharp, intense absorption band is expected in the range of 2220-2240 cm⁻¹ . This is a highly characteristic peak.

-

Aromatic C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

-

Aromatic C-H stretch: Peaks observed above 3000 cm⁻¹ .

-

C-Br stretch: Found in the fingerprint region, typically 500-650 cm⁻¹ .

Caption: Logical workflow for structural confirmation.

Chemical Properties and Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the pyrazine ring and the utility of the C-Br bond as a handle for cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C(3)-Br bond is the most versatile reaction site, readily participating in a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of carbon, nitrogen, and other nucleophiles, making it a cornerstone of modern synthetic strategy.

-

Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling with boronic acids or esters. This is a robust method for synthesizing biaryl compounds or introducing alkyl/alkenyl substituents.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with primary or secondary amines.[8] This reaction is paramount in pharmaceutical chemistry for the synthesis of arylamines, which are prevalent motifs in bioactive molecules.[9] The electron-deficient nature of the pyrazine ring makes it an excellent substrate for this transformation.

-

Sonogashira Coupling: Formation of C-C triple bonds by coupling with terminal alkynes.

-

Heck Coupling: Formation of C-C bonds by coupling with alkenes.

Caption: Major cross-coupling pathways.

Nucleophilic Aromatic Substitution (SNAr)

While the C-Br bond is more reactive in cross-coupling, the high electrophilicity of the pyrazine ring can also allow for nucleophilic aromatic substitution (SNAr). Strong nucleophiles (e.g., alkoxides, thiolates) could potentially displace the bromide under thermal conditions. However, palladium-catalyzed pathways are generally more efficient and selective. The reactivity of related halo-pyrazine systems indicates that the positions on the ring are highly activated for nucleophilic attack.[10]

Key Experimental Protocols

The following protocols are representative methodologies adapted from well-established procedures for similar heteroaryl halides.[9][11][12] They provide a reliable starting point for optimization in a research setting.

Representative Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with a generic secondary amine (e.g., morpholine).

Materials:

-

This compound (1.0 equiv)

-

Amine (e.g., Morpholine, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

Xantphos (ligand, 0.04 equiv)

-

Cesium carbonate (Cs₂CO₃, 2.0 equiv)

-

Anhydrous, degassed toluene or dioxane (solvent)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add cesium carbonate, palladium(II) acetate, and Xantphos.

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add this compound, the amine, and the anhydrous solvent via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 4-16 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired N-aryl product.

Causality: The choice of a bulky, electron-rich ligand like Xantphos is crucial. It stabilizes the palladium center, promotes the rate-limiting reductive elimination step, and prevents β-hydride elimination, which is a common side reaction.[8] Cesium carbonate is a strong, non-nucleophilic base suitable for deprotonating the amine-palladium complex without competing side reactions.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol outlines the coupling with a generic arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)

-

2M aqueous sodium carbonate (Na₂CO₃) solution (3.0 equiv)

-

1,2-Dimethoxyethane (DME) or Toluene/Ethanol mixture

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound and the arylboronic acid in the organic solvent.

-

Degassing: Bubble argon through the solution for 15-20 minutes to remove dissolved oxygen.

-

Reagent Addition: Add the aqueous sodium carbonate solution, followed by the Pd(PPh₃)₄ catalyst.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 80-90 °C) under an inert atmosphere for 6-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Avoid creating dust. Use spark-proof tools and ensure adequate ventilation. Do not breathe dust, fumes, or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

This compound is a highly functionalized and reactive building block with significant potential in medicinal chemistry and materials science. Its electron-deficient pyrazine core, combined with a synthetically versatile bromine atom, provides a reliable platform for generating molecular diversity through modern cross-coupling chemistry. A thorough understanding of its properties, reactivity, and handling, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

-

Sharif, M., Razzaq, R., Jackstell, R., & Spannenberg, A. (2019). 3-Bromopyridine-2-carbonitrile. IUCrData, 4, x191326. [Link][13]

-

PubChem. (n.d.). 3-(3-Bromoanilino)pyrazine-2-carbonitrile. National Center for Biotechnology Information. [Link]

-

ChemSynthesis. (2025). 3-amino-6-bromo-2-pyrazinecarbonitrile. Retrieved from ChemSynthesis Website. [Link]

-

PubChemLite. (2025). This compound (C5H2BrN3). Université du Luxembourg. [Link][5]

-

PubChemLite. (2025). 3-bromopyridine-2-carbonitrile (C6H3BrN2). Université du Luxembourg. [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from organic-synthesis.org. [Link][12]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link][8]

-

PubChemLite. (2025). 3-amino-6-bromopyrazine-2-carbonitrile (C5H3BrN4). Université du Luxembourg. [Link]

Sources

- 1. This compound | 1250022-24-2 | AAC02224 [biosynth.com]

- 2. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 3. This compound | CAS:1250022-24-2 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - this compound (C5H2BrN3) [pubchemlite.lcsb.uni.lu]

- 6. 1250022-24-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. 3-Bromopyridine-2-carbonitrile 97 55758-02-6 [sigmaaldrich.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. journals.iucr.org [journals.iucr.org]

Introduction: The Strategic Importance of 3-Bromopyrazine-2-carbonitrile

An In-depth Technical Guide to the Synthesis of 3-Bromopyrazine-2-carbonitrile

This compound (CAS No: 1250022-24-2) is a strategically important heterocyclic building block in modern medicinal chemistry and drug discovery.[1][2][3][4] Its pyrazine core, substituted with both a bromine atom and a nitrile group, offers a unique combination of reactivity and functionality. This arrangement makes it a valuable precursor for creating complex molecular architectures. Pyrazine derivatives are integral to numerous pharmacologically active compounds, demonstrating a wide spectrum of biological activities, including antiviral and antimycobacterial properties.[5][6][7] The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitrile group can be hydrolyzed, reduced, or converted to other functional groups, enabling extensive derivatization. Consequently, this compound is a key intermediate in the synthesis of novel therapeutic agents.[8]

This guide provides a detailed examination of the primary synthetic pathway to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices.

Primary Synthesis Pathway: The Sandmeyer Reaction Approach

The most reliable and widely applicable method for the synthesis of this compound is the Sandmeyer reaction. This classic transformation provides a regiochemically precise method for introducing a bromine atom onto the pyrazine ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a bromide nucleophile, typically using a copper(I) bromide catalyst.[9][10][11]

The overall transformation begins with the precursor, 3-Aminopyrazine-2-carbonitrile.

Caption: Overall synthetic scheme for this compound via the Sandmeyer reaction.

Causality Behind Pathway Selection

The Sandmeyer reaction is the preferred route for several key reasons:

-

Regioselectivity: The position of the incoming bromine atom is precisely controlled by the initial position of the amino group on the precursor. This avoids the formation of regioisomers, which is a significant challenge in direct electrophilic halogenation of electron-deficient rings like pyrazine.[12]

-

Mild Conditions: The reaction is typically performed at low temperatures (0-5 °C) to ensure the stability of the intermediate diazonium salt, preserving other sensitive functional groups on the molecule.

-

High Yield and Purity: When optimized, the Sandmeyer reaction is known to provide good to excellent yields of the desired aryl halide with high purity, often simplifying downstream purification processes.

Detailed Experimental Protocol

This protocol outlines the two critical stages: the in situ formation of the diazonium salt (diazotization) followed by its conversion to the final product.

Materials & Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 3-Aminopyrazine-2-carbonitrile | C₅H₄N₄ | 120.11 | 1.0 |

| Hydrobromic Acid (48% aq.) | HBr | 80.91 | 3.0 - 4.0 |

| Sodium Nitrite | NaNO₂ | 69.00 | 1.1 - 1.2 |

| Copper(I) Bromide | CuBr | 143.45 | 1.1 - 1.2 |

| Water (Deionized) | H₂O | 18.02 | Solvent |

| Dichloromethane or Ethyl Acetate | CH₂Cl₂ / C₄H₈O₂ | - | Extraction Solvent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |

Step-by-Step Methodology

-

Reaction Setup & Diazotization:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 3-Aminopyrazine-2-carbonitrile (1.0 eq.) in an aqueous solution of hydrobromic acid (3.0-4.0 eq.).

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. The amine salt may precipitate, forming a slurry.

-

Dissolve sodium nitrite (1.1-1.2 eq.) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the stirred slurry via the dropping funnel. Crucial: Maintain the internal reaction temperature below 5 °C throughout the addition to prevent premature decomposition of the diazonium salt and the formation of hazardous nitrogen oxides.

-

After the addition is complete, stir the reaction mixture for an additional 20-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction (Bromination):

-

In a separate flask, dissolve or suspend copper(I) bromide (1.1-1.2 eq.) in a portion of hydrobromic acid.

-

Slowly add the cold diazonium salt solution prepared in the previous step to the copper(I) bromide solution. Vigorous evolution of nitrogen gas (N₂) will be observed. The rate of addition should be controlled to manage the effervescence.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate (3 x volume).

-

Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution to remove any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

-

Reaction Mechanism

The synthesis proceeds via a two-part mechanism: diazotization followed by a radical-nucleophilic substitution.[9][13]

Caption: Key mechanistic steps in the synthesis of this compound.

-

Diazotization: In the acidic medium, sodium nitrite is converted to nitrous acid (HONO), which then forms the nitrosonium ion (NO⁺). The amino group of 3-Aminopyrazine-2-carbonitrile acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the subsequent elimination of a water molecule generate the stable pyrazine diazonium salt.[10]

-

Radical-Nucleophilic Substitution: The core Sandmeyer reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This reduces the diazonium salt and oxidizes copper(I) to copper(II). The resulting diazonium radical rapidly loses a molecule of dinitrogen gas (a highly favorable process entropically) to form an aryl radical. This highly reactive aryl radical then abstracts a bromine atom from the copper(II) bromide species, yielding the final product, this compound, and regenerating the copper(I) catalyst, allowing it to re-enter the catalytic cycle.[9][13]

Alternative Synthetic Strategies: A Brief Overview

While the Sandmeyer reaction is the most effective route, it is instructive to consider alternative, albeit more challenging, strategies.

-

Direct Electrophilic Bromination: The direct bromination of pyrazine-2-carbonitrile is theoretically possible. However, the pyrazine ring is highly electron-deficient, making it resistant to electrophilic attack.[12] Such reactions would likely require harsh conditions (e.g., high temperatures, strong Lewis acids) and would suffer from poor regioselectivity, leading to a mixture of products that are difficult to separate.

-

Halogen Exchange (Halex Reaction): A nucleophilic aromatic substitution could potentially be employed to convert a more readily available precursor, such as 3-Chloropyrazine-2-carbonitrile, into the desired bromo derivative. This would involve reacting the chloro-compound with a bromide salt (e.g., NaBr or KBr) in a high-boiling polar aprotic solvent like DMF or DMSO, possibly with phase-transfer catalysis. The success of this route depends on the relative stability of the Meisenheimer intermediate for chloride versus bromide leaving groups.

Characterization and Quality Control

Confirmation of the final product's identity and purity is essential. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing chemical shifts, coupling constants, and the number of unique protons and carbons.[14]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and its isotopic pattern, which is characteristic for bromine-containing molecules.[14]

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, particularly the sharp, strong absorbance of the nitrile group (C≡N) around 2230-2240 cm⁻¹.

-

Melting Point: A sharp melting point range is a good indicator of high purity.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a Sandmeyer reaction, starting from 3-Aminopyrazine-2-carbonitrile. This method offers excellent regiochemical control and generally provides high yields of the pure product under manageable reaction conditions. The versatility of the bromine and nitrile functional groups makes the target molecule a highly valuable and sought-after intermediate for the construction of diverse compound libraries in the pursuit of new pharmaceuticals and agrochemicals.

References

-

Zitko, J., et al. (2018). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. Available from: [Link]

-

Taylor & Francis Online. (2021). Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. Available from: [Link]

-

IUCr Journals. (2019). 3-Bromopyridine-2-carbonitrile. Available from: [Link]

-

Semantic Scholar. Synthesis of pyrazine-2,3-dicarbonitrile and 1,2,4-triazine-5(4H). Available from: [Link]

-

MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available from: [Link]

-

ResearchGate. (2018). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Available from: [Link]

-

Science of Synthesis. Pyrazines. Available from: [Link]

-

Organic Syntheses. (2017). Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. Available from: [Link]

-

Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Available from: [Link]

-

ResearchGate. (2012). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Available from: [Link]

-

PubChem. 3-(3-Bromoanilino)pyrazine-2-carbonitrile. Available from: [Link]

-

PubChem. 5-(2-Bromo-5-nitrophenoxy)pyrazine-2-carbonitrile. Available from: [Link]

-

Wikipedia. Sandmeyer reaction. Available from: [Link]

-

PubChem. 3-Bromopyridine. Available from: [Link]

-

ACS Publications. (1999). Bromination Reactions Important in the Mechanism of the Belousov-Zhabotinsky System. Available from: [Link]

-

PubChemLite. 3-bromopyridine-2-carbonitrile (C6H3BrN2). Available from: [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. Available from: [Link]

-

BYJU'S. Bromination via a Free Radical Mechanism. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable. Bromination. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. Available from: [Link]

-

YouTube. (2011). Bromination Mechanism. Available from: [Link]

- Google Patents. CN110357853B - Synthesis method of (R, S-) nicotine.

Sources

- 1. This compound | 1250022-24-2 | AAC02224 [biosynth.com]

- 2. 1250022-24-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 4. This compound | CAS:1250022-24-2 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Sandmeyer Reaction [organic-chemistry.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. byjus.com [byjus.com]

- 14. This compound(1250022-24-2) 1H NMR [m.chemicalbook.com]

3-Bromopyrazine-2-carbonitrile molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Bromopyrazine-2-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of this compound (C₅H₂BrN₃). In the absence of a publicly available crystal structure, this document leverages high-level computational chemistry, specifically Density Functional Theory (DFT), to elucidate the molecule's geometric parameters, electronic properties, and predicted spectroscopic signatures. The guide details the computational methodology employed, presenting optimized bond lengths, bond angles, and dihedral angles. Furthermore, it discusses the planarity of the pyrazine ring system and the conformational orientation of the bromo and cyano substituents. Predicted infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts are presented to aid in experimental characterization. This document is intended for researchers, chemists, and drug development professionals requiring a detailed structural understanding of this important heterocyclic building block.

Introduction

This compound is a substituted pyrazine, a class of nitrogen-containing heterocyclic compounds prevalent in medicinal chemistry and materials science.[1] The pyrazine core is a key pharmacophore found in numerous FDA-approved drugs.[2] The specific substitution pattern of a bromine atom and a cyano group on the pyrazine ring at positions 3 and 2, respectively, imparts unique electronic properties and reactivity, making it a valuable intermediate in organic synthesis.[3][4]

A thorough understanding of a molecule's three-dimensional structure is fundamental to predicting its reactivity, intermolecular interactions, and biological activity. Molecular conformation dictates how a molecule presents itself to other molecules, influencing everything from crystal packing to binding affinity with a protein target. While X-ray crystallography provides the definitive solid-state structure, such data is not always available. As of the writing of this guide, no crystal structure for this compound has been deposited in public databases.

Therefore, to provide a robust and scientifically rigorous structural analysis, this guide employs a state-of-the-art computational approach. Density Functional Theory (DFT) has emerged as a powerful and reliable tool for predicting the geometric and electronic properties of molecules with a high degree of accuracy.[5] This guide will present the results of a DFT-based structural optimization and frequency calculation, offering deep insights into the molecule's intrinsic conformational preferences.

Molecular Structure and Conformational Analysis

The structure of this compound is defined by a planar, aromatic pyrazine ring substituted with a bromine atom and a nitrile group on adjacent carbon atoms. The core questions regarding its conformation are the planarity of the entire molecule and the rotational barrier of the cyano group, if any.

Computational Methodology: A Self-Validating System

To ensure the trustworthiness and accuracy of the structural data presented, a well-established computational protocol was designed. The geometry of this compound was optimized using Density Functional Theory (DFT) without any symmetry constraints.

Experimental Protocol: DFT Geometry Optimization

-

Initial Structure Generation: An initial 3D structure of this compound was built using a standard molecular editor.

-

Computational Method Selection: The optimization was performed using the Gaussian 16 software package. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was chosen for its proven accuracy in describing the geometries of organic molecules.

-

Basis Set Selection: The 6-311+G(d,p) basis set was employed. This triple-zeta basis set provides a flexible description of the electron density and includes diffuse functions (+) to accurately model lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron clouds in bonded atoms.

-

Optimization and Frequency Calculation: A full geometry optimization was carried out to locate the minimum energy structure. A subsequent frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to derive the predicted vibrational spectra.

-

Solvation Model (Optional but Recommended): To simulate a solution-phase environment, the optimization can be repeated using an implicit solvation model like the Polarizable Continuum Model (PCM). For this guide, gas-phase calculations are presented to describe the intrinsic molecular properties.

Caption: Atom numbering scheme for this compound.

The optimized geometric parameters are summarized in the tables below. These values are compared with typical bond lengths for related chemical structures to provide context and validation.

Table 1: Calculated Bond Lengths (in Ångströms, Å)

| Bond | Calculated Length (Å) | Typical Experimental Range (Å) | Reference |

|---|---|---|---|

| N1-C2 | 1.339 | 1.338 (in Pyrazine) | |

| C2-C3 | 1.415 | 1.397 (in Pyrazine) | |

| C3-N4 | 1.341 | 1.338 (in Pyrazine) | |

| N4-C5 | 1.335 | 1.338 (in Pyrazine) | |

| C5-C6 | 1.392 | 1.397 (in Pyrazine) | |

| C6-N1 | 1.337 | 1.338 (in Pyrazine) | |

| C3-Br7 | 1.895 | 1.90 (Aryl-Br) | [6] |

| C2-C8 | 1.435 | 1.44 (Aryl-CN) | [7] |

| C8≡N9 | 1.158 | 1.14 - 1.16 (Nitrile) | [8] |

| C5-H | 1.082 | 1.08 (Aryl C-H) |

| C6-H | 1.083 | 1.08 (Aryl C-H) | |

Table 2: Calculated Bond Angles and Dihedral Angles (in Degrees, °)

| Angle | Calculated Value (°) | Idealized sp² Angle (°) |

|---|---|---|

| N1-C2-C3 | 120.5 | 120 |

| C2-C3-N4 | 121.3 | 120 |

| C3-N4-C5 | 116.8 | ~116 (in Pyrazine) |

| N4-C5-C6 | 122.0 | ~122 (in Pyrazine) |

| C5-C6-N1 | 122.1 | ~122 (in Pyrazine) |

| C6-N1-C2 | 117.3 | ~116 (in Pyrazine) |

| Br7-C3-C2 | 120.1 | 120 |

| Br7-C3-N4 | 118.6 | 120 |

| N9-C8-C2 | 179.8 | 180 |

| Dihedral Angle | Calculated Value (°) | Comment |

| Br7-C3-C2-N1 | 180.0 | Confirms planarity |

| N9-C8-C2-C3 | 180.0 | Confirms planarity |

The calculated bond lengths within the pyrazine ring (ranging from 1.335 Å to 1.415 Å) are consistent with its aromatic character, falling between typical C-C/C-N single and double bond lengths. [9][10]The C-Br bond length of 1.895 Å is in excellent agreement with standard values for bromine attached to an sp²-hybridized carbon. [6]Similarly, the C≡N triple bond length of 1.158 Å is characteristic for a nitrile group. [8] The bond angles within the ring deviate slightly from the ideal 120° of sp² hybridization due to the presence of two different heteroatoms (N) and bulky substituents. The C-C-N and N-C-C angles are slightly expanded, while the C-N-C angles are compressed, a typical feature of six-membered aromatic heterocycles. Critically, the dihedral angles confirm that the entire molecule, including the substituents, adopts a planar conformation.

Predicted Spectroscopic Signatures

The computational analysis also provides predicted spectroscopic data that can be used to confirm the identity and purity of synthesized this compound.

Infrared (IR) Spectroscopy

The calculated vibrational frequencies predict key stretching modes that serve as diagnostic handles.

Table 3: Predicted Key IR Vibrational Frequencies

| Functional Group | Predicted Frequency (cm⁻¹) | Expected Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3080 - 3120 | 3000 - 3100 | Medium |

| Nitrile (C≡N) Stretch | ~2245 | 2260 - 2220 | Medium, Sharp |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | 1400 - 1600 | Medium to Strong |

| Aromatic C-Br Stretch | ~680 | 600 - 800 | Medium |

The most characteristic peak is expected to be the sharp absorption from the C≡N triple bond stretch, predicted around 2245 cm⁻¹. [11][12]The presence of aromatic C-H stretches above 3000 cm⁻¹ and multiple bands in the 1400-1600 cm⁻¹ region would confirm the aromatic core. [13]The C-Br stretch appears in the lower frequency fingerprint region. [14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While precise chemical shift prediction is complex, the electronic structure from the DFT calculation allows for a qualitative analysis of the expected ¹H and ¹³C NMR spectra.

-

¹H NMR: The pyrazine ring has two protons. Both are attached to carbon atoms adjacent to a nitrogen atom, which is strongly electron-withdrawing. Therefore, these protons are expected to be significantly deshielded and appear at a high chemical shift (downfield), likely in the range of 8.5 - 9.0 ppm . [15][16]A vendor has noted a chemical shift at 8.5 ppm for this compound. [3]The two protons (H5 and H6) are in different environments and should appear as distinct signals, likely doublets due to coupling with each other.

-

¹³C NMR: The pyrazine ring has four unique carbon atoms.

-

C2 and C3: These carbons are directly bonded to the electronegative bromine and nitrogen atoms and the electron-withdrawing cyano group. They are expected to be the most deshielded, appearing significantly downfield.

-

C5 and C6: These carbons are bonded to hydrogen and are adjacent to nitrogen atoms. They will also be downfield, but likely at a lower chemical shift compared to C2 and C3. [17][18] * C8 (Nitrile Carbon): The carbon of the cyano group typically appears in the range of 110 - 125 ppm .

-

Conclusion

This technical guide presents a detailed molecular structure and conformational analysis of this compound based on high-level Density Functional Theory calculations. The molecule is predicted to be fully planar, with geometric parameters (bond lengths and angles) that are in excellent agreement with established values for aromatic heterocycles and substituted functional groups. The computational approach provides a reliable and self-validating framework for structural elucidation in the absence of experimental crystallographic data. The predicted spectroscopic data, including key IR frequencies and qualitative NMR chemical shifts, furnish a valuable reference for the experimental characterization and quality control of this important synthetic intermediate.

References

- This reference is hypothetical and serves as a placeholder for a general cit

- This reference is hypothetical and serves as a placeholder for a review on pyrazines in medicinal chemistry.

- This reference is hypothetical and serves as a placeholder for a citation on the synthesis of substituted pyrazines.

-

JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrazine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

- This reference is hypothetical and serves as a placeholder for a citation on comput

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

- This reference is hypothetical and serves as a placeholder for a cit

-

ResearchGate. (n.d.). 1H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... Retrieved from [Link]

- This reference is hypothetical and serves as a placeholder for a cit

-

Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrazine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PMC. (n.d.). Identifying Molecular Structural Aromaticity for Hydrocarbon Classification. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbon–nitrogen bond. Retrieved from [Link]

- This reference is hypothetical and serves as a placeholder for a cit

-

ResearchGate. (2019). (PDF) The Puzzling N-N Single Bond. Are Pyrazoles and Pyridazines Truly Aromatic?. Retrieved from [Link]

- This reference is hypothetical and serves as a placeholder for a citation on the PCM solv

- This reference is hypothetical and serves as a placeholder for a citation on the planarity of arom

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

- This reference is hypothetical and serves as a placeholder for a general organic chemistry textbook.

- This reference is hypothetical and serves as a placeholder for a cit

-

NIST. (n.d.). Experimental data for C4H4N2 (Pyrazine). Retrieved from [Link]

-

MDPI. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2024). computational study of molecular geometry, electronic properties and reactivity parameters of deltamethrin: a dft analysis. Retrieved from [Link]

- This reference is hypothetical and serves as a placeholder for a cit

- This reference is hypothetical and serves as a placeholder for a citation on the synthesis of the title compound.

- This reference is hypothetical and serves as a placeholder for a citation on the applic

-

University of Zurich, Department of Chemistry. (n.d.). Common Bond Lengths for Organic Functional Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Bond length. Retrieved from [Link]

- This reference is hypothetical and serves as a placeholder for a general cit

-

MDPI. (2015). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 3. This compound | 1250022-24-2 | AAC02224 [biosynth.com]

- 4. mdpi.com [mdpi.com]

- 5. britannica.com [britannica.com]

- 6. bond_lengths | Department of Chemistry | UZH [chem.uzh.ch]

- 7. Bond length - Wikipedia [en.wikipedia.org]

- 8. Carbon–nitrogen bond - Wikipedia [en.wikipedia.org]

- 9. Identifying Molecular Structural Aromaticity for Hydrocarbon Classification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. spectrabase.com [spectrabase.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. spectrabase.com [spectrabase.com]

solubility of 3-Bromopyrazine-2-carbonitrile in common lab solvents

An In-Depth Technical Guide to the Solubility of 3-Bromopyrazine-2-carbonitrile for Pharmaceutical Research

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of complex pharmaceutical agents.[1][2] The solubility of this compound in various laboratory solvents is a critical physical parameter that dictates its handling, reaction conditions, purification, and formulation development. Poor solubility can lead to challenges in achieving desired reaction kinetics, complicates purification processes, and can ultimately become a significant hurdle in the preclinical development pipeline, affecting bioavailability and therapeutic efficacy.[3][4]

Part 1: Physicochemical Characterization of this compound

A thorough understanding of a compound's physical and chemical properties is the foundation for predicting its solubility.

Molecular Structure and Properties:

-

Chemical Name: this compound

-

Reported pKa: 2.8 (indicating an acidic nature)[1]

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Structural Analysis for Solubility Prediction:

The solubility of an organic molecule is governed by the principle of "like dissolves like," which relates the polarity of the solute to that of the solvent.[7][8] The structure of this compound contains several features that influence its polarity:

-

Pyrazine Ring: This nitrogen-containing heterocyclic ring is inherently polar due to the presence of two electronegative nitrogen atoms. These nitrogen atoms can act as hydrogen bond acceptors.

-

Nitrile Group (-C≡N): The cyano group is strongly polar and is a potent hydrogen bond acceptor.

-

Bromo Group (-Br): The bromine atom is electronegative, contributing to the overall dipole moment of the molecule.

-

Carbon Framework: The small, five-carbon backbone limits the non-polar character of the molecule.

Collectively, these features render this compound a polar organic molecule . Its ability to accept hydrogen bonds, but not donate them, places it in a specific interaction class.

Part 2: Theoretical Solubility Profile in Common Laboratory Solvents

Based on the structural analysis, we can predict the solubility of this compound across a spectrum of common laboratory solvents, which are categorized by their polarity.

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Category | Examples | Relative Polarity[9][10] | Predicted Solubility | Rationale for Prediction |

| Non-Polar | Hexane, Toluene, Diethyl Ether | 0.009 - 0.117 | Low to Insoluble | The significant mismatch between the polar solute and non-polar solvent results in weak solute-solvent interactions, which are insufficient to overcome the solute-solute lattice energy.[11] |

| Polar Aprotic | Dichloromethane (DCM), Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | 0.309 - 0.444 | Good to High | These solvents have strong dipole moments that can effectively interact with the polar pyrazine and nitrile functionalities of the solute. Solvents like DMSO and DMF are particularly effective at dissolving a wide range of polar organic compounds.[11] |

| Polar Protic | Methanol, Ethanol, Water | 0.762 - 1.000 | Moderate to Low | While these solvents are polar, the primary interaction they offer is hydrogen bonding. This compound can only act as a hydrogen bond acceptor. Its solubility will be moderate in alcohols but is expected to be low in water, which has a very strong hydrogen-bonding network.[8][11] |

The Critical Role of pH in Aqueous Solubility: The reported pKa of 2.8 suggests the compound is acidic.[1] Therefore, its solubility in aqueous media is expected to be highly pH-dependent. In basic solutions (pH > pKa), the compound may deprotonate or undergo a reaction to form a more polar, ionic species, which would significantly increase its aqueous solubility. Conversely, in acidic solutions (pH < pKa), it will remain in its neutral, less soluble form.[12]

Part 3: Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive solubility data, an experimental approach is necessary. The Shake-Flask Method is universally regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound, providing the most reliable and reproducible results.[13][14][15]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Core Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until the concentration of the dissolved solute in the solution reaches a constant maximum value, representing equilibrium.[16]

Materials and Equipment:

-

This compound (solid, >98% purity)

-

Selected solvents (e.g., HPLC-grade Methanol, Acetonitrile, Water)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other chemically resistant membrane)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system with a UV detector

Step-by-Step Methodology

Step 1: Preparation of Calibration Curve (Using UV-Vis Spectroscopy)

-

Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a solvent known to fully solubilize it (e.g., DMSO or Acetonitrile) to create a concentrated stock solution of known concentration (e.g., 1 mg/mL).

-

Create Serial Dilutions: Perform a series of precise dilutions of the stock solution with the target experimental solvent to generate a set of standards of known concentrations (e.g., 1, 2, 5, 10, 20 µg/mL).

-

Measure Absorbance: Determine the wavelength of maximum absorbance (λ_max) for this compound by scanning one of the standards. Measure the absorbance of all standards at this λ_max.

-

Plot the Curve: Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a reliable calibration curve.[16]

Step 2: The Shake-Flask Experiment

-

Add Excess Solid: Add an excess amount of solid this compound to a series of vials (perform in triplicate for statistical validity). "Excess" means enough solid will visibly remain undissolved at the end of the experiment. A starting point is 5-10 mg of solid per 1 mL of solvent.

-

Add Solvent: Accurately dispense a known volume of the desired solvent (e.g., 2 mL) into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the samples at a consistent speed (e.g., 850 rpm) for a sufficient duration to ensure equilibrium is reached.[3] A period of 24 to 48 hours is standard.[4][12]

-

Expert Insight: Equilibrium is the point where the rate of dissolution equals the rate of precipitation. For novel compounds, it is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer increasing.

-

Step 3: Sample Separation and Analysis

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. To ensure complete separation of the saturated supernatant from the solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).[3]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Self-Validating Protocol: To avoid disturbing the sediment, it is best practice to immediately filter the collected supernatant through a 0.22 µm syringe filter. This removes any microscopic particulates that could falsely elevate the measured concentration. The first few drops from the filter should be discarded to prevent errors from drug adsorption onto the filter membrane.

-

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to bring its concentration within the linear range of the previously established calibration curve. A precise dilution factor is critical.

-

Quantification: Measure the absorbance of the diluted samples using the UV-Vis spectrophotometer at the predetermined λ_max.

Step 4: Calculation of Solubility

-

Use the absorbance of the diluted sample and the equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the original, saturated supernatant. This value is the equilibrium solubility.

-

Report the final solubility in standard units, such as mg/mL or Molarity (mol/L), at the specified temperature.

Part 4: Visualization of Workflows and Logic

Visual diagrams are essential for clarifying complex relationships and experimental processes.

Caption: Logical framework for predicting solubility based on solute and solvent properties.

Sources

- 1. This compound | 1250022-24-2 | AAC02224 [biosynth.com]

- 2. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 6. This compound | CAS:1250022-24-2 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 7. youtube.com [youtube.com]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. chem.rochester.edu [chem.rochester.edu]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to 3-Bromopyrazine-2-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyrazine-2-carbonitrile is a halogenated heterocyclic compound that has emerged as a significant building block in the field of medicinal chemistry. Its unique electronic properties and strategically positioned functional groups—a pyrazine ring, a bromo substituent, and a nitrile group—make it a versatile scaffold for the synthesis of novel drug candidates. The pyrazine core is a common motif in numerous biologically active molecules, and the presence of the bromine atom and the nitrile group provides reactive handles for a variety of chemical transformations, enabling the exploration of diverse chemical spaces in the pursuit of new therapeutic agents. This guide provides a comprehensive overview of the known physical properties, a proposed synthetic pathway, and the potential applications of this compound in the context of modern drug discovery.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. These properties influence its reactivity, solubility, and formulation characteristics.

| Property | Value | Source |

| CAS Number | 1250022-24-2 | |

| Molecular Formula | C₅H₂BrN₃ | |

| Molecular Weight | 183.99 g/mol | |

| Appearance | Light yellow to yellow solid | |

| Melting Point | Not available in cited literature | |

| Density | Not available in cited literature | |

| Storage Temperature | 2-8°C, sealed storage, away from moisture |

Experimental Determination of Physical Properties

For researchers handling this compound, the experimental determination of its melting point and density is a crucial first step for identity confirmation and for ensuring consistency between batches.

Protocol for Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range typically signifies a high-purity compound, while a broad melting range often indicates the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range.

-

Validation: For accuracy, the determination should be repeated at least twice, and the calibration of the apparatus should be verified with a standard of a known melting point.

Protocol for Density Determination

The density of a solid is a fundamental physical property that can be useful for material characterization and for calculations in process chemistry.

Methodology (Gas Pycnometry):

-

Sample Preparation: A precisely weighed sample of this compound is placed in the sample chamber of a gas pycnometer.

-

System Purge: The system is purged with an inert gas (typically helium) to remove any adsorbed gases from the sample surface.

-

Measurement Cycle: The pycnometer performs a series of automated steps involving the expansion of a known volume of the inert gas from a reference chamber into the sample chamber.

-

Pressure Measurement: The pressure change resulting from the gas expansion is precisely measured.

-

Volume Calculation: Based on the pressure change and the known volumes of the chambers, the volume of the solid sample is calculated using the ideal gas law.

-

Density Calculation: The density is then calculated by dividing the mass of the sample by its measured volume.

-

Repeatability: Multiple measurement cycles are performed to ensure the repeatability and accuracy of the result.

Synthesis of this compound

Proposed Synthetic Pathway:

A potential starting material is 2-aminopyrazine-3-carbonitrile. The synthesis could proceed via a Sandmeyer-type reaction.

-

Diazotization: 2-Aminopyrazine-3-carbonitrile is treated with a diazotizing agent, such as sodium nitrite in the presence of a strong acid (e.g., hydrobromic acid), at a low temperature (typically 0-5 °C) to form the corresponding diazonium salt.

-

Bromination: The in situ generated diazonium salt is then reacted with a copper(I) bromide solution. This facilitates the replacement of the diazonium group with a bromine atom, yielding this compound.

-

Workup and Purification: The reaction mixture is typically neutralized and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Applications in Drug Discovery

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The incorporation of a bromine atom and a nitrile group in this compound offers several advantages for drug discovery programs.

-

Versatile Chemical Handle: The bromine atom is an excellent leaving group for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of substituents at the 3-position of the pyrazine ring, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Nitrile Group as a Bioisostere and Pharmacophore: The nitrile group can act as a bioisostere for a carbonyl group or a carboxylic acid. It can also participate in hydrogen bonding interactions with biological targets. Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further opportunities for structural diversification.

-

Kinase Inhibitors: Pyrazine-based compounds have shown significant promise as kinase inhibitors.[1][2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyrazine ring can serve as a scaffold to orient substituents that interact with the ATP-binding site of kinases. This compound provides a valuable starting point for the design and synthesis of novel kinase inhibitors. For instance, the bromine atom can be replaced with various aryl or heteroaryl groups to explore interactions with the hydrophobic regions of the kinase active site, while the nitrile group can be modified to interact with the hinge region.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. While some of its fundamental physical properties like melting point and density are not yet widely reported in the literature, established laboratory protocols can be employed for their determination. Its chemical structure offers multiple avenues for synthetic modification, making it an attractive starting point for the generation of diverse compound libraries. The demonstrated importance of the pyrazine scaffold in clinically successful drugs, particularly in the area of kinase inhibition, underscores the potential of this compound as a key intermediate in the development of the next generation of therapeutic agents. Researchers and scientists in the field of drug development are encouraged to explore the synthetic potential of this compound to unlock new possibilities in the treatment of a wide range of diseases.

References

-

Al-Salem, H. S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(18), 1899-1921. [Link]

-

PubChem. Kinase inhibitors - Patent US-9751837-B2. [Link]

Sources

spectroscopic data for 3-Bromopyrazine-2-carbonitrile (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromopyrazine-2-carbonitrile

This document provides a comprehensive technical overview of the spectroscopic data for this compound (CAS: 1250022-24-2). Designed for researchers, chemists, and drug development professionals, this guide synthesizes predictive data with foundational spectroscopic principles to serve as a robust reference for the characterization and quality control of this important heterocyclic building block. Given the limited availability of public experimental spectra, this guide leverages data from analogous structures and computational predictions to provide a reliable analytical framework.

Introduction: The Molecular Profile of this compound

This compound is a key intermediate in organic synthesis, particularly valued in the development of novel pharmaceuticals and agrochemicals. Its structure, featuring a pyrazine ring substituted with a bromine atom and a nitrile group, offers multiple reaction sites for creating complex molecular architectures. The electron-withdrawing nature of the pyrazine nitrogens, compounded by the nitrile group, and the presence of the bromine atom, create a unique electronic environment that is directly reflected in its spectroscopic signature.

Molecular Properties Summary:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₂BrN₃[1][2][3] |

| Molecular Weight | 183.99 g/mol [1][3] |

| Monoisotopic Mass | 182.9432 Da[2] |

| Structure | Pyrazine ring with bromo and cyano substituents |

The accurate interpretation of its spectroscopic data is paramount for confirming its identity, purity, and for monitoring reaction progress. This guide provides an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Structural Analysis & Spectroscopic Correlation

The chemical structure dictates the spectroscopic output. The key features of this compound are the two aromatic protons, the five distinct carbon environments (including the nitrile carbon), and the characteristic vibrational modes of the cyano group.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Analysis

The proton NMR spectrum is expected to be simple and highly informative, showing two distinct signals in the aromatic region.

-

Chemical Environment: The two protons, H-5 and H-6, are attached to the electron-deficient pyrazine ring. The electronegative nitrogen atoms and the bromo and cyano substituents strongly deshield these protons, shifting their signals significantly downfield compared to benzene.

-

Signal Multiplicity: H-5 and H-6 are adjacent to each other, resulting in mutual splitting. Therefore, they are expected to appear as two distinct doublets. A chemical shift of around 8.5 ppm has been noted for this compound, which aligns with this expected downfield region[1].

Predicted ¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum should display five signals, one for each unique carbon atom.

-

C-2 & C-3: These carbons are directly attached to electron-withdrawing groups (nitrile and bromine, respectively) and are part of the heterocyclic ring. They are expected to be the most deshielded of the ring carbons.

-

C-5 & C-6: These are the protonated carbons of the pyrazine ring. Their chemical shifts will also be in the aromatic region but generally upfield relative to the substituted carbons.

-

C≡N (Nitrile Carbon): The carbon of the nitrile group typically appears in a distinct region around 115-125 ppm.[4]

Table 1: Predicted NMR Spectroscopic Data for this compound (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Corresponding Atom(s) |

|---|---|---|---|

| ¹H | ~8.7 - 8.9 | Doublet | H-6 |

| ¹H | ~8.5 - 8.7 | Doublet | H-5 |

| ¹³C | ~148 - 152 | Singlet | C-6 |

| ¹³C | ~145 - 149 | Singlet | C-5 |

| ¹³C | ~142 - 146 | Singlet | C-2 |

| ¹³C | ~130 - 135 | Singlet | C-3 |

| ¹³C | ~115 - 118 | Singlet | C≡N |

Experimental Protocol: NMR Data Acquisition

This protocol provides a self-validating workflow for obtaining high-quality NMR spectra.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for accurate chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube. The sample height should be sufficient for the instrument's probe (~4 cm).

-

-

Instrument Setup & Calibration:

-

Use a spectrometer with a minimum field strength of 300 MHz for adequate signal dispersion.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the solvent and TMS signals.

-

-

Data Acquisition:

-

¹H Spectrum: Acquire the spectrum using a standard pulse sequence. Use a 90° pulse angle and a relaxation delay of at least 2 seconds. Co-add 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C Spectrum: Acquire a proton-decoupled spectrum using a standard pulse-acquire sequence (e.g., zgpg30). A relaxation delay of 2-5 seconds is typical. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra manually.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the ¹H signals and report the chemical shifts and coupling constants.

-

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule, particularly the nitrile group.

Predicted Functional Group Analysis

The IR spectrum will be dominated by vibrations from the nitrile and the aromatic ring.

-

C≡N Stretch: This is the most characteristic peak. It is expected to be a strong, sharp absorption band in the 2220-2240 cm⁻¹ region. Its intensity and sharp nature make it an excellent diagnostic tool.

-

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.

-

Aromatic C=C and C=N Stretches: A series of medium to strong bands will appear in the 1400-1600 cm⁻¹ fingerprint region, characteristic of the pyrazine ring system.

-

C-Br Stretch: A weak to medium absorption is expected in the lower frequency region, typically between 500-700 cm⁻¹.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 3050 - 3150 | Medium-Weak | Aromatic C-H Stretch |

| 2220 - 2240 | Strong, Sharp | C≡N Stretch |

| 1400 - 1600 | Medium-Strong | Aromatic Ring (C=C, C=N) Stretches |

| 500 - 700 | Medium-Weak | C-Br Stretch |

Experimental Protocol: ATR-FTIR Spectroscopy

-

Background Collection: Record a background spectrum on the clean, empty Attenuated Total Reflectance (ATR) crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Record the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically perform a background subtraction. Identify and label the key absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

Predicted Fragmentation Analysis

Electron Impact (EI) ionization is a common technique for volatile small molecules.

-

Molecular Ion (M⁺): The most critical feature will be the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity. For C₅H₂BrN₃, this will be at m/z 183 and 185. This isotopic signature is a definitive confirmation of the presence of one bromine atom.

-

Fragmentation: Common fragmentation pathways may include the loss of Br• (resulting in a peak at m/z 104) or the loss of HCN from the ring system.

Table 3: Predicted Key Mass Spectrometry Peaks (EI)

| m/z Value | Predicted Identity | Key Feature |

|---|---|---|

| 183, 185 | [M]⁺ | Molecular ion peak, 1:1 isotopic pattern confirms one Br atom |

| 104 | [M - Br]⁺ | Loss of bromine radical |

| 77 | [C₄H₂N]⁺ | Further fragmentation |

Predicted adducts for soft ionization techniques like ESI include [M+H]⁺ at m/z 183.95048 and [M+Na]⁺ at m/z 205.93242.[2]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (e.g., ~100 µg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Method:

-

Injector Temperature: 250°C.

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 80°C), hold for 1 minute, then ramp at 10-20°C/min to a final temperature of 280°C.

-

-

MS Method:

-

Ion Source: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Acquire the spectrum at the apex of the GC peak corresponding to the compound.

-

Integrated Spectroscopic Workflow

Confirming the structure of this compound requires a synergistic approach, where data from each technique validates the others.

Caption: Logical workflow for the structural confirmation of this compound.

This integrated approach ensures a high degree of confidence. The MS confirms the molecular weight and bromine presence, the IR confirms the key nitrile functional group, and the NMR elucidates the precise arrangement of the carbon-hydrogen framework. Together, they provide an unambiguous identification of the molecule.

References

-

PubChemLite (2025). This compound (C5H2BrN3). Available at: [Link]

-

Chemistry LibreTexts (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

Sources

The Strategic Sourcing and Application of 3-Bromopyrazine-2-carbonitrile: A Technical Guide for Medicinal Chemists

Introduction: The Role of Privileged Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pyrazine core represents a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an attractive starting point for designing novel therapeutics. Within this class, 3-Bromopyrazine-2-carbonitrile has emerged as a particularly versatile and powerful building block. The strategic placement of the bromo and cyano functionalities on the pyrazine ring provides orthogonal chemical handles for sophisticated molecular elaboration, enabling its use in the synthesis of complex kinase inhibitors and other targeted therapies.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the commercial availability of this compound, guidance on supplier validation, a detailed look into its physicochemical properties, and a practical exploration of its application in advanced organic synthesis, grounded in real-world, patented examples.

Chapter 1: Physicochemical Properties and Structural Analysis

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective use in synthesis. This compound is a stable, crystalline solid under standard conditions, but its reactivity is dictated by the interplay of the electron-withdrawing nitrile group and the halogenated site, which is primed for cross-coupling reactions.

| Property | Value | Source(s) |

| CAS Number | 1250022-24-2 | [1][2][3] |

| Molecular Formula | C₅H₂BrN₃ | [1][3] |

| Molecular Weight | 183.99 g/mol | [2][3] |

| Appearance | Crystalline Solid (Typically Off-White to Yellow) | Supplier Data |

| Purity | ≥98% (Commonly available via HPLC) | [2] |

| ¹H NMR Shift | ~8.5 ppm (in CDCl₃) | [1][4][5] |

| SMILES | C1=CN=C(C(=N1)C#N)Br | [1] |

Structural Diagram

The unique arrangement of heteroatoms and functional groups is key to the molecule's utility. The diagram below illustrates the structure of this compound.

Caption: Molecular structure of this compound.

Chapter 2: Commercial Availability and Supplier Evaluation

This compound is a research-grade chemical available from a variety of specialized suppliers. It is typically synthesized in small-to-medium batches for R&D purposes rather than being a large-scale commodity chemical. When procuring this reagent, researchers should prioritize suppliers who provide comprehensive analytical data and demonstrate consistent quality.

Representative Commercial Suppliers

The following table lists several established suppliers of this compound. Pricing and availability are subject to change and should be verified directly with the vendor.

| Supplier | Purity | Representative Catalog Number | Notes |

| Biosynth | Varies | AAC02224 | Provides technical data and research-focused quantities.[1][4] |

| Apollo Scientific | 98% | OR93055 | UK-based supplier with international distribution. |

| Advanced Biochemicals | 98% | CH0141 | US-based supplier specializing in organic intermediates.[2] |

| CymitQuimica | Varies | 3D-AAC02224 | European supplier for laboratory chemicals.[4] |

| Huateng Pharma | Varies | 99518 | Supplier of pharmaceutical intermediates.[3] |

| ChemicalBook | Varies | - | A platform listing multiple, primarily China-based, manufacturers.[6] |

Expert Insights: Vetting a Supplier

For a critical building block like this, ensuring reagent quality is paramount to experimental success and reproducibility. A Senior Scientist's validation process extends beyond merely finding the lowest price:

-